molecular formula C19H20N4O2 B7545522 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B7545522
M. Wt: 336.4 g/mol
InChI Key: LEUGWFCXGWCQDH-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation, pain, and cell proliferation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.

Future Directions

There are several future directions for research on 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine. One direction is to further investigate its mechanism of action and the specific enzymes and receptors it targets. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for therapeutic use.

Synthesis Methods

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-Methoxyphenyl)piperazine with 2-chloroimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-16-7-5-15(6-8-16)21-10-12-22(13-11-21)19(24)17-14-23-9-3-2-4-18(23)20-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGWFCXGWCQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine

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